(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like reactivity, acidity or basicity, and redox potential are also analyzed .Scientific Research Applications
Novel Compounds and Synthesis
The compound has been a focus in the synthesis of novel norlignans and phenylpropanoids, as seen in the study of Peperomia tetraphylla. These compounds offer new avenues for exploring unique molecular structures and their potential applications (Li, Huang, Gong, & Tian, 2007).
Applications in Medicinal Chemistry
This compound is also involved in the development of fumagillin analogues, targeting methionine aminopeptidase-2, showing potential in antiangiogenic therapy (Arico-Muendel et al., 2013; Arico-Muendel et al., 2009).
Involvement in Organic Synthesis
Its derivatives have been used in Lewis acid-catalyzed cascade constructions of functionalized methylenecyclobutene, cyclobutane, and cyclopropane, illustrating the compound's versatility in organic synthesis (Yao & Shi, 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1R,2R,3R)-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8,10H,5H2,1-4H3/t6-,7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHLHIOAMWBYDE-BWZBUEFSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H]([C@H]1OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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